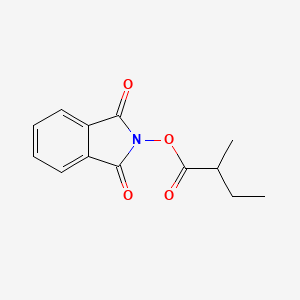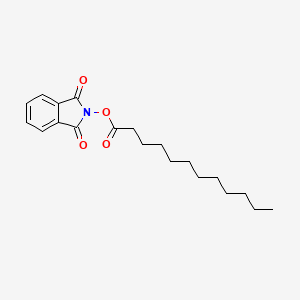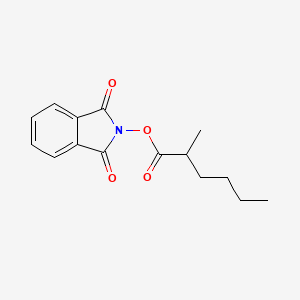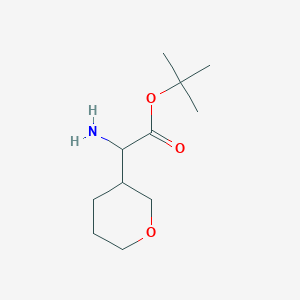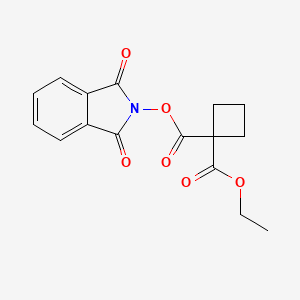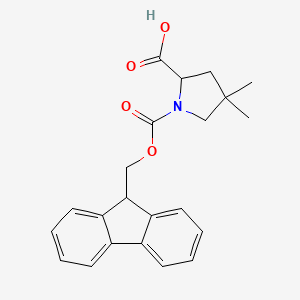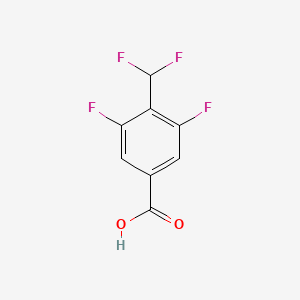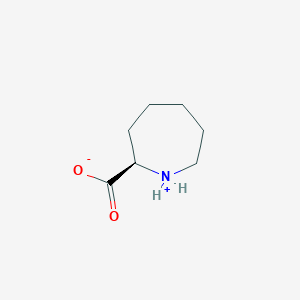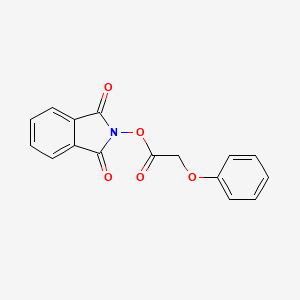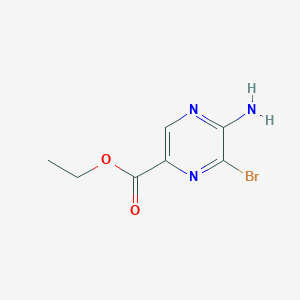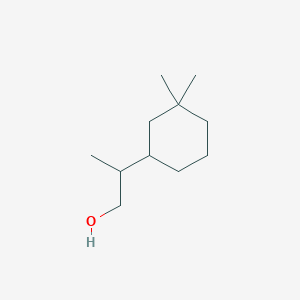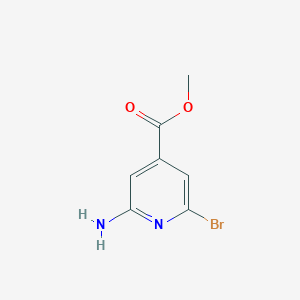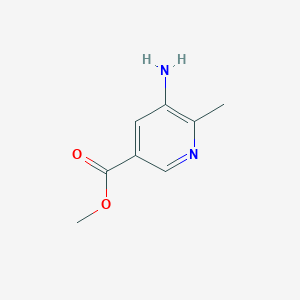![molecular formula C15H11F6N B8074526 Bis[3-(trifluoromethyl)phenyl]methanamine](/img/structure/B8074526.png)
Bis[3-(trifluoromethyl)phenyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[3-(trifluoromethyl)phenyl]methanamine: is a chemical compound characterized by the presence of two trifluoromethyl groups attached to a benzene ring, linked by a methanamine bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis[3-(trifluoromethyl)phenyl]methanamine typically involves the following steps:
Trifluoromethylation: The starting material, benzene, undergoes trifluoromethylation to introduce trifluoromethyl groups at the 3-position of the benzene ring.
Formation of Methanamine Bridge: The trifluoromethylated benzene is then reacted with methanamine to form the methanamine bridge, resulting in the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: Bis[3-(trifluoromethyl)phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at the trifluoromethyl groups or the methanamine bridge.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Trifluoromethylated phenols or carboxylic acids.
Reduction Products: Trifluoromethylated anilines or amines.
Substitution Products: Derivatives with different functional groups attached to the benzene ring or methanamine bridge.
Scientific Research Applications
Chemistry: Bis[3-(trifluoromethyl)phenyl]methanamine is used in organic synthesis as a building block for the construction of complex molecules. Its trifluoromethyl groups enhance the stability and reactivity of the compound, making it valuable in various chemical transformations.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its unique structure allows for interactions with biological targets, leading to the development of new therapeutic agents.
Medicine: this compound is explored for its medicinal properties, including its potential use as an anti-inflammatory or analgesic agent. Its trifluoromethyl groups may enhance its pharmacokinetic properties, such as bioavailability and metabolic stability.
Industry: In the industrial sector, the compound is used in the production of advanced materials, such as polymers and coatings. Its trifluoromethyl groups impart desirable properties, such as chemical resistance and thermal stability, to the final products.
Mechanism of Action
The mechanism by which Bis[3-(trifluoromethyl)phenyl]methanamine exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The trifluoromethyl groups enhance the binding affinity and selectivity of the compound, resulting in its therapeutic effects.
Comparison with Similar Compounds
Bis(trifluoromethyl)benzene: Similar in structure but lacks the methanamine bridge.
Trifluoromethylbenzene: Contains only one trifluoromethyl group.
Trifluoromethylmethanamine: Contains a single trifluoromethyl group and a methanamine bridge.
Uniqueness: Bis[3-(trifluoromethyl)phenyl]methanamine is unique due to its dual trifluoromethyl groups and methanamine bridge, which provide enhanced chemical stability and reactivity compared to similar compounds. This structural feature allows for a wider range of applications in scientific research and industry.
Properties
IUPAC Name |
bis[3-(trifluoromethyl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F6N/c16-14(17,18)11-5-1-3-9(7-11)13(22)10-4-2-6-12(8-10)15(19,20)21/h1-8,13H,22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWYFKXIHZTKKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(C2=CC(=CC=C2)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F6N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
